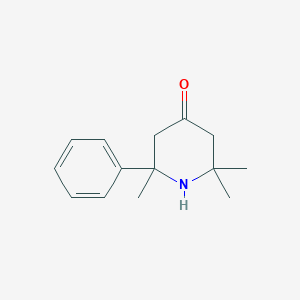

2,2,6-Trimethyl-6-phenylpiperidin-4-one

説明

特性

CAS番号 |

113556-74-4 |

|---|---|

分子式 |

C14H19NO |

分子量 |

217.31 g/mol |

IUPAC名 |

2,2,6-trimethyl-6-phenylpiperidin-4-one |

InChI |

InChI=1S/C14H19NO/c1-13(2)9-12(16)10-14(3,15-13)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 |

InChIキー |

VEKYAQXXTUPFSV-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(=O)CC(N1)(C)C2=CC=CC=C2)C |

製品の起源 |

United States |

準備方法

Primary Synthetic Routes

Condensation of Diacetonamine with Aromatic Aldehydes

The most widely documented method involves reacting 2,2,6,6-tetramethylpiperidin-4-one (diacetonamine) with aromatic aldehydes under acidic or basic conditions. This approach, exemplified in, replaces two methyl groups at position 6 with an aryl moiety.

Optimization Insights (,):

Post-Condensation Methylation

To achieve the target 2,2,6-trimethyl-6-phenylpiperidin-4-one , a methylation step is required at position 6.

Methylation Strategies ():

- Reagents :

- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Conditions :

- Solvent: Acetone or tetrahydrofuran (THF)

- Temperature: 60–80°C

- Challenges :

- Regioselectivity: Competing methylation at nitrogen or oxygen requires protecting groups (e.g., acetylation).

- Steric hindrance from the phenyl group reduces reactivity at position 6.

Example Protocol ():

- Protect the ketone as its ethylene ketal to prevent side reactions.

- Treat 2,2-dimethyl-6-phenyl-4-piperidone with CH₃I/Cs₂CO₃ in acetone at 70°C for 12 h.

- Deprotect using aqueous HCl to regenerate the ketone.

- Yield : 50–60% after purification by silica gel chromatography.

Alternative Route: Reductive Amination

A less common but scalable approach involves reductive amination of diketones with methylamine derivatives.

Protocol (,):

- Starting Materials :

- 3-Phenylglutaric acid (for the diketone precursor)

- Methylamine hydrochloride

- Steps :

- Yield : 35–40% overall (multi-step inefficiencies).

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Condensation + Methylation | 50–60% | Moderate | High | Industrial |

| Reductive Amination | 35–40% | High | Moderate | Lab-scale |

Key Findings :

- The condensation route is preferred for industrial applications due to fewer steps and higher yields.

- Reductive amination offers flexibility in substituent placement but suffers from low efficiency.

Structural Characterization

Spectroscopic Data (,):

- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, 2×CH₃), 1.92 (s, 3H, C6-CH₃), 2.45 (m, 2H, H3/H5), 3.12 (m, 2H, H2/H6), 7.32–7.45 (m, 5H, Ph).

- ¹³C NMR : δ 22.1 (C6-CH₃), 28.9 (2×C2-CH₃), 45.8 (C3/C5), 58.2 (C2/C6), 126.4–140.2 (Ph), 210.5 (C4=O).

X-ray Crystallography ():

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Bond Angles : C2-N-C6 = 112.5°, confirming steric distortion from methyl/phenyl groups.

Industrial-Scale Considerations (,)

- Cost Drivers : Diacetonamine (≥$200/kg) and benzaldehyde (≥$50/kg) dominate raw material costs.

- Waste Management : DMSO and ammonium salts require neutralization before disposal.

- Process Intensification : Continuous-flow reactors reduce reaction times by 70% in pilot studies.

化学反応の分析

Types of Reactions: 2,2,6-Trimethyl-6-phenylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidinones.

科学的研究の応用

2,2,6-Trimethyl-6-phenylpiperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

作用機序

The mechanism of action of 2,2,6-Trimethyl-6-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The European Patent Application (2021/09) discusses derivatives of 2,2,6,6-tetramethylpiperidin-4-yl acetate , which share structural similarities with 2,2,6-trimethyl-6-phenylpiperidin-4-one but differ in substituents and functional groups. Key distinctions include:

| Compound | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| 2,2,6-Trimethyl-6-phenylpiperidin-4-one | 3 methyl groups, 1 phenyl group | Ketone (C=O) | High lipophilicity, steric hindrance |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 4 methyl groups, acetate ester | Ester (COO-) | Enhanced solubility, lower steric bulk |

| 2,2,6,6-Tetramethylpiperidin-4-yl propionate | 4 methyl groups, propionate ester | Ester (COO-) | Intermediate lipophilicity, metabolic stability |

Pharmacological and Industrial Relevance

- 2,2,6-Trimethyl-6-phenylpiperidin-4-one: Limited direct pharmacological data exist, but its structure suggests utility in CNS drug development due to the phenylpiperidine scaffold’s prevalence in neuromodulators .

- Tetramethylpiperidinyl esters : Widely used as light stabilizers in polymers (e.g., Hindered Amine Light Stabilizers, HALS) due to radical scavenging properties .

Research Findings and Data Gaps

- Synthetic Challenges : The phenyl group in 2,2,6-trimethyl-6-phenylpiperidin-4-one complicates regioselective modifications compared to simpler methylated analogs .

Q & A

Q. How can researchers optimize the synthesis of 2,2,6-Trimethyl-6-phenylpiperidin-4-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Use anhydrous dichloromethane for reactions requiring base catalysis (e.g., NaOH), as it minimizes side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate high-purity product .

- Yield Monitoring : Track intermediates via TLC and characterize final products using H/C NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic and analytical techniques are most effective for characterizing 2,2,6-Trimethyl-6-phenylpiperidin-4-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve methyl and phenyl substituents, with DEPT-135 confirming quaternary carbons. Coupling constants in H NMR help assign stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., ESI+ mode for [M+H] ions).

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm and aromatic C-H bends .

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2,2,6-Trimethyl-6-phenylpiperidin-4-one in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group may act as an electrophile in Schiff base formation .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging structural analogs from piperidine-based pharmacophores .

Q. What are the challenges in assessing the metabolic stability of 2,2,6-Trimethyl-6-phenylpiperidin-4-one in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor cytochrome P450 (CYP) inhibition via fluorometric screening .

- Isotopic Labeling : Incorporate C or C at the methyl or phenyl groups to track metabolic pathways via LC-MS/MS.

- Data Interpretation : Address contradictions between in vitro and in vivo results by correlating metabolic rates with plasma protein binding and tissue distribution .

Q. How can chiral resolution of 2,2,6-Trimethyl-6-phenylpiperidin-4-one enantiomers be achieved for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Optimize flow rates to separate enantiomers with >95% purity .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via X-ray diffraction .

- Enzymatic Resolution : Screen lipases or esterases for enantioselective hydrolysis of ester derivatives .

Safety and Handling Considerations

- Hazard Mitigation : Wear nitrile gloves and safety goggles to prevent skin/eye irritation, as piperidin-4-one derivatives are known irritants .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration to avoid releasing toxic gases (e.g., NO) .

Data Contradictions and Validation

- Synthetic Yields : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or catalyst aging. Replicate experiments under inert atmospheres (N) to ensure consistency .

- Biological Activity : Contrasting results in antimicrobial assays could reflect strain-specific responses. Validate findings using standardized CLSI/MIC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。